[(2-Fluorophenyl)methyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSRAGRCWWCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Fluorophenyl Methyl Urea and Its Analogues
Direct Synthesis Approaches for [(2-Fluorophenyl)methyl]urea
The formation of the urea (B33335) linkage in this compound can be accomplished through several established synthetic methodologies. These approaches primarily involve the strategic reaction of a benzylamine (B48309) precursor with a carbonyl source or the use of a highly reactive isocyanate intermediate.
Reactions Involving 2-Fluorobenzyl Amine and Urea Precursors
A direct and classical approach to synthesizing N-substituted ureas involves the reaction of an amine with urea itself. In this method, 2-fluorobenzyl amine is heated with an excess of urea, typically in a high-boiling point solvent such as xylene. The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of urea, leading to the displacement of ammonia (B1221849) and the formation of the desired monosubstituted urea. While straightforward, this method often requires high temperatures (120-140°C) and long reaction times to achieve satisfactory yields.
Another common urea precursor is potassium cyanate (B1221674). The reaction of 2-fluorobenzyl amine hydrochloride with potassium cyanate in an aqueous solution provides a mild and efficient route to this compound. This method avoids the high temperatures and organic solvents required for the urea-based synthesis.
Employing Isocyanate Intermediates in Urea Formation
The most prevalent and versatile method for urea synthesis involves isocyanate intermediates. The reaction of an isocyanate with an amine is typically rapid, clean, and high-yielding. For the synthesis of this compound, this can be achieved in two principal ways.
First, 2-fluorobenzyl isocyanate can be synthesized and then reacted with ammonia. The isocyanate itself is commercially available or can be prepared from 2-fluorobenzyl amine by reacting it with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diphosgene, in the presence of a non-nucleophilic base like triethylamine (B128534). chemicalbook.comThe subsequent reaction of 2-fluorobenzyl isocyanate with aqueous or gaseous ammonia readily affords the target compound. google.comThis two-step process allows for the purification of the isocyanate intermediate if required.
Alternatively, a one-pot synthesis can be employed where the isocyanate is generated in situ. For instance, treating 2-fluorobenzyl amine with triphosgene and triethylamine in a suitable solvent, followed by the addition of an ammonia source without isolating the isocyanate, provides a streamlined process. chemicalbook.comOther methods for generating isocyanates in situ include the Curtius rearrangement of a corresponding acyl azide (B81097) or the Hofmann rearrangement of a primary amide, which can then be trapped by ammonia.
Strategies for Derivatization of the this compound Core
Once synthesized, the this compound scaffold can be further modified to explore structure-activity relationships. Derivatization can occur at the urea nitrogens or on the aromatic ring.
Functionalization at the Urea Nitrogen Atoms
The two nitrogen atoms of the urea moiety exhibit different reactivity. The terminal -NH₂ group is generally more nucleophilic than the internal -NH- group, which is influenced by the electron-withdrawing nature of the adjacent benzyl (B1604629) group.
N-Alkylation: Selective alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the position of alkylation. Strong bases like sodium hydride in an aprotic solvent like THF or DMF would facilitate alkylation. A Chinese patent describes the N-alkylation of a substituted benzylurea (B1666796) with o-fluorobenzyl chloride using potassium hydroxide (B78521) in methanol, demonstrating that the internal nitrogen can be functionalized under basic conditions. google.comThis suggests that N,N'-disubstituted or N,N,N'-trisubstituted ureas can be synthesized from the parent compound. Phase transfer catalysis has also been shown to be effective for the regioselective N'-alkylation of N-alkylureas. scribd.comN-Acylation: Acylation with acyl chlorides or anhydrides would likely occur at the more nucleophilic terminal nitrogen under neutral or basic conditions, yielding N-acylurea derivatives.
Modifications of the 2-Fluorophenyl Moiety
The 2-fluorophenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups. The directing effects of the existing substituents must be considered. The fluorine atom is an ortho-, para-director, while the -CH₂NHCONH₂ group is a meta-director. Both groups are deactivating towards electrophilic substitution.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group. The position of substitution will be influenced by the combined directing effects of the fluorine and the methylurea (B154334) tail.
Halogenation: Introduction of other halogen atoms (e.g., Cl, Br) can be achieved using appropriate halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide) and a catalyst, if necessary.
The table below outlines potential derivatization strategies.
| Reaction Type | Target Site | Typical Reagents | Potential Products |
| N-Alkylation | Urea Nitrogens | Alkyl Halide, Base (e.g., KOH, NaH) | N'-Alkyl-[(2-fluorophenyl)methyl]urea |
| N-Acylation | Terminal Urea Nitrogen | Acyl Chloride, Base (e.g., Pyridine) | N-Acyl-N'-[(2-fluorophenyl)methyl]urea |
| Nitration | 2-Fluorophenyl Ring | HNO₃, H₂SO₄ | Nitro-[(2-fluorophenyl)methyl]urea derivatives |
| Halogenation | 2-Fluorophenyl Ring | NBS, NCS, Catalyst | Halo-[(2-fluorophenyl)methyl]urea derivatives |
Introduction of Heterocyclic Systems Adjacent to the Urea Linkage
The incorporation of heterocyclic moieties into molecules containing a urea linkage is a significant strategy in medicinal chemistry and materials science, owing to the diverse pharmacological and physicochemical properties that these systems can impart. nih.gov Urea and its derivatives serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.govacs.org Methodologies for constructing such integrated scaffolds often involve the reactive sites within the urea functional group participating in cyclization reactions.
One common approach involves the use of bifunctional reagents that can react with the nitrogen atoms of the urea. For instance, compounds containing two electrophilic centers can undergo condensation reactions with the NH groups of a substituted urea to form a new ring system. The specific nature of the heterocyclic system formed is dependent on the reagent used and the reaction conditions.
Another strategy employs urea derivatives that are themselves activated for cyclization. For example, cyanoacetyl urea can be utilized as a precursor in the synthesis of various pyrimidine (B1678525) derivatives. nih.gov In these reactions, the free amino group of the urea derivative can exhibit different chemical behaviors depending on the reaction conditions, leading to the formation of diverse, poly-functionalized pyrimidines. nih.gov Similarly, multicomponent reactions, such as the Biginelli reaction, provide a direct route to dihydropyrimidinones from a urea, an aldehyde, and a β-ketoester. nih.gov These reactions are often catalyzed by acids and can be performed under environmentally benign conditions, such as in aqueous media. nih.gov
The synthesis of isoindol heterocyclic ureas has also been reported, where N-aminophthalimide is reacted with substituted carbamates. rsc.org This method highlights the utility of pre-formed heterocyclic starting materials in constructing more complex urea-containing systems. The table below summarizes examples of heterocyclic systems synthesized from urea derivatives.
| Starting Urea Derivative | Reagent(s) | Heterocyclic Product | Reference |
| Urea | Enaminone, Substituted Benzaldehydes | Dihydropyrimidinone | acs.org |
| Urea | Phenol, Benzaldehyde (B42025) | Amide derivatives for N-glucosides | organic-chemistry.org |
| N-aminophthalimide (used with carbamates) | Ethyl N-substituted carbamate (B1207046) | Isoindol heterocyclic urea | rsc.org |
Formation of Sulfamoyl Urea Derivatives
Sulfamoyl ureas, and the closely related sulfonylureas, are an important class of compounds with applications in various fields, including pharmaceuticals. Their synthesis typically involves the formation of a bond between a urea nitrogen and a sulfonyl group. Several strategies have been developed for the preparation of these derivatives.
A common method for the synthesis of sulfonylureas involves the reaction of an isocyanate with a sulfonamide in the presence of a base. researcher.life Alternatively, sulfamides can be reacted with isocyanates. researcher.life However, these methods often rely on the use of hazardous isocyanates.
Safer and more versatile methods have been developed to circumvent the use of toxic reagents. One such approach involves the reaction of amines with diphenyl carbonate to form carbamates, which then react with sulfonamides to produce sulfonylureas in high yields. chemscene.com This method is advantageous as it avoids traditional multi-step protocols and hazardous reagents like phosgene or chloroformates. chemscene.com
For the synthesis of more complex or sterically hindered sulfamoyl ureas, reagents like N,N'-sulfuryldiimidazole can be employed. acs.org This method is amenable to parallel synthesis and involves sequential activation by alkylation of the imidazole (B134444) group, followed by nucleophilic displacement with various amines or anilines to afford the unsymmetrical sulfonylurea. acs.org
The synthesis of piperazinyl-ureido sulfamates has also been described, where a key step involves the coupling of a deprotected piperazine (B1678402) derivative with a sulfamoylated building block. nih.gov This highlights a modular approach to constructing these complex molecules.
| Precursor 1 | Precursor 2 | Product Type | Key Reagent/Condition | Reference |
| Amine | Diphenyl Carbonate, then Sulfonamide | Sulfonylurea | Aqueous:Organic medium for carbamate formation | chemscene.com |
| N,N'-Sulfuryldiimidazole | Amine/Aniline | Unsymmetrical Sulfonylurea | Methyl triflate for activation | acs.org |
| 4-Hydroxyarylamine | Phenylchloroformate, then Sulfamoylation, then Piperazine | Piperazinyl-ureido sulfamate | Coupling of sulfamoylated intermediate | nih.gov |
Advanced Synthetic Protocols for Related Fluorinated Urea Scaffolds
The development of advanced synthetic protocols is crucial for accessing novel fluorinated urea scaffolds with tailored properties. These methods often focus on efficiency, complexity, and stereocontrol.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Urea Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the formation of 1,4-disubstituted-1,2,3-triazoles. rsc.org This reaction has found widespread application in organic synthesis, including the construction of complex urea derivatives. The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. rsc.orgnih.gov
In the context of urea synthesis, the CuAAC reaction can be employed to link two molecular fragments, where one contains an azide and the other a terminal alkyne, with one or both fragments also containing a urea or a precursor to a urea moiety. This strategy allows for the modular and efficient assembly of complex molecules. The resulting 1,2,3-triazole ring is not merely a linker but can also act as a stable, aromatic, and often biologically relevant scaffold.
The synthesis of fluorinated 1,2,3-triazoles via CuAAC has been reported, highlighting the compatibility of this reaction with fluorinated building blocks. acs.org The reaction can be performed in sustainable solvents such as glycerol (B35011) or water, which offers environmental advantages. acs.org The efficiency of the CuAAC reaction in aqueous media can be enhanced by using heteroatom-based donor ligands that improve the solubility and stability of the copper catalyst. acs.org
| Alkyne Component | Azide Component | Catalyst System | Solvent | Product Feature | Reference |
| Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuI, CuSO₄/ascorbate) | Various (e.g., glycerol, water, organic solvents) | 1,4-disubstituted 1,2,3-triazole | acs.orgrsc.org |
| Fluorinated Alkyne | Azido-Urea Derivative | CuI/glycerol | Glycerol | Fluorinated triazole-urea conjugate | acs.org |
| Alkyne-Urea Derivative | Fluorinated Azide | CuX/Ligand | Water | Fluorinated triazole-urea conjugate | acs.org |
Multi-component Reactions for Complex Urea Architectures
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov Urea and its derivatives are often utilized as components in MCRs to build complex architectures. researchgate.net
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of complex urea-containing molecules. ethz.ch The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a starting material that incorporates a urea moiety, or by subsequent transformation of the Ugi product, complex urea architectures can be accessed. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for generating diverse heterocyclic scaffolds. organic-chemistry.org
Other MCRs, such as the Passerini and van Leusen reactions, also offer versatile platforms for the synthesis of complex organic molecules and can be conceptually applied to the construction of intricate urea derivatives. researchgate.net For example, a three-component cycloaddition of phenols and urea with benzaldehyde has been reported to yield new amide derivatives which can be further functionalized. organic-chemistry.org Urea-based MCRs have gained significant attention for their versatility and broad applicability in synthesizing diverse molecular structures. researchgate.net
| MCR Type | Key Components | Potential Urea Incorporation | Resulting Architecture | Reference |
| Ugi (4-component) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Use of a urea-containing component | Complex bis-amide structure | ethz.ch |
| Biginelli (3-component) | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | Urea is a core component | Dihydropyrimidinone | nih.gov |
| Phenol-Urea-Benzaldehyde (3-component) | Phenol, Urea, Benzaldehyde | Urea is a core component | 1-((2-hydroxyphenyl)(phenyl)methyl)urea | organic-chemistry.org |
Stereoselective Synthetic Routes to Chiral Urea Derivatives
The development of stereoselective methods for the synthesis of chiral urea derivatives is of great importance, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity and material properties. Several strategies have been established to achieve enantioselective synthesis of these compounds.
One major approach involves the use of chiral catalysts. rsc.org Chiral urea and thiourea compounds have themselves emerged as powerful organocatalysts for a variety of asymmetric transformations, operating through hydrogen bonding interactions. nih.govnih.gov Bifunctional catalysts, which combine a urea or thiourea moiety with a basic group (e.g., an amine), can effectively control the stereochemical outcome of reactions. nih.gov For instance, chiral urea-quaternary ammonium (B1175870) salt hybrid catalysts have been designed for asymmetric reactions of glycine (B1666218) Schiff bases. rsc.org
Another strategy is to start with a chiral building block. The reaction of a chiral amine with an isocyanate is a straightforward method to produce a chiral urea. This approach is widely used and relies on the availability of enantiomerically pure amines from the chiral pool or from asymmetric synthesis. nih.gov
Asymmetric synthesis can also be achieved through the stereoselective transformation of a prochiral substrate. For example, the chemo- and stereoselective reduction of prochiral diketones using ketoreductase enzymes can produce chiral fluorinated hydroxyketones with excellent enantiomeric excess, which can then be further elaborated into chiral urea derivatives. nih.gov The development of chiral strong Brønsted base catalysts based on N,N'-dialkyl ureates has also enabled enantioselective addition reactions of less acidic pronucleophiles. acs.org
| Synthetic Strategy | Description | Example | Reference |
| Chiral Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Use of a chiral urea-quaternary ammonium salt for asymmetric Michael additions. | rsc.orgresearchgate.net |
| Chiral Pool Synthesis | Starting with an enantiomerically pure material, such as a chiral amine. | Reaction of a chiral amine with an isocyanate. | nih.gov |
| Enzymatic Resolution/Desymmetrization | Enzymes are used to selectively react with one enantiomer or to desymmetrize a prochiral substrate. | Ketoreductase-mediated reduction of prochiral fluorinated diketones. | nih.gov |
| Chiral Brønsted Base Catalysis | Chiral ureates act as strong bases to facilitate enantioselective reactions. | Enantioselective addition of α-thioacetamides to electrophiles. | acs.org |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Molecular Structure Determination
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals for [(2-Fluorophenyl)methyl]urea would include:
Aromatic Protons: The four protons on the 2-fluorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The fluorine substituent would influence their chemical shifts and introduce additional splitting (H-F coupling).
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the phenyl ring and the urea (B33335) nitrogen would likely appear as a doublet, split by the neighboring NH proton. Its chemical shift would be expected in the range of δ 4.0-4.5 ppm due to the deshielding effects of the aromatic ring and the nitrogen atom.
Amine Protons (-NH- and -NH₂): The urea moiety has two types of protons. The -NH- proton adjacent to the methylene group would likely appear as a triplet (split by the -CH₂- group) and would be downfield due to its attachment to the electron-withdrawing carbonyl group. The terminal -NH₂ protons might appear as a broad singlet. The chemical shifts of these protons can be highly variable and are often solvent-dependent.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.1 | m | 4H | Ar-H |
| ~6.5 | t | 1H | -CH ₂-NH - |
| ~5.5 | br s | 2H | -NH ₂ |
| ~4.3 | d | 2H | -CH ₂- |
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, the following signals would be anticipated:
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 155-165 ppm, characteristic of a urea carbonyl group.
Aromatic Carbons: Six distinct signals for the carbons of the 2-fluorophenyl ring. The carbon directly bonded to the fluorine atom would show a large C-F coupling constant. The chemical shifts would be in the typical aromatic region (δ 110-165 ppm).
Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm for the methylene carbon.
A hypothetical data table for the ¹³C NMR spectrum is presented below.
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C =O |
| ~161 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~130-115 | Ar-C |
| ~45 | -C H₂- |
The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be indicative of an aryl fluoride (B91410). The signal would likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the -NH- and -CH₂- protons, and among the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish one-bond correlations between protons and the carbons they are directly attached to (e.g., correlating the -CH₂- proton signal with the -CH₂- carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different parts of the molecule. For example, it would show correlations from the methylene protons to the aromatic carbons and the carbonyl carbon.
The IR spectrum provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for:
N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the primary and secondary amine groups of the urea moiety.
C=O Stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the carbonyl group in the urea.
N-H Bending (Amide II band): An absorption in the region of 1650-1550 cm⁻¹.
C-N Stretching: Bands in the fingerprint region that would support the presence of the C-N bonds.
Aromatic C-H and C=C Stretching: Absorptions characteristic of the aromatic ring.
C-F Stretching: A strong absorption in the region of 1250-1000 cm⁻¹ due to the C-F bond.
A hypothetical data table for the IR spectrum is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretching |
| 1660 | Strong, Sharp | C=O Stretching (Amide I) |
| 1620 | Medium | N-H Bending (Amide II) |
| 1490, 1450 | Medium | Aromatic C=C Stretching |
| 1230 | Strong | C-F Stretching |
| 750 | Strong | Ortho-disubstituted Benzene (B151609) C-H Bending |
Without actual experimental data, the above descriptions and data tables remain hypothetical. The successful elucidation of the structure of "this compound" would require obtaining and interpreting these spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation pattern. For this compound (C₈H₉FN₂O), the exact monoisotopic mass is 168.0699 Da. In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 169.0772 under positive ion mode conditions.
While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the established behavior of N-aryl-N'-alkyl urea derivatives. A primary and characteristic fragmentation pathway for such ureas involves the cleavage of the C-N bond between the carbonyl group and the benzylamine (B48309) nitrogen. This cleavage results in the formation of a stable 2-fluorobenzyl cation and the neutral loss of isocyanic acid (HNCO) or the corresponding isocyanate radical, depending on the ionization method.
Key fragmentation pathways include:
Formation of the 2-fluorobenzyl cation: The most prominent fragment is expected to be the 2-fluorobenzyl cation (C₇H₆F⁺) at approximately m/z 109.04. This results from the cleavage of the bond between the methylene group and the urea nitrogen, and is a highly stabilized carbocation.
Loss of fluorotropylium: Further rearrangement and fragmentation could lead to other characteristic ions.
An interactive data table summarizing the expected key ions in the mass spectrum of this compound is provided below.
| m/z (Predicted) | Ion Formula | Designation | Description |
|---|---|---|---|
| 169.0772 | [C₈H₁₀FN₂O]⁺ | [M+H]⁺ | Protonated Molecular Ion |
| 109.0448 | [C₇H₆F]⁺ | Fragment | 2-Fluorobenzyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the fluorophenyl ring and the urea carbonyl group. These groups are expected to give rise to distinct absorption bands in the ultraviolet region.
The phenyl ring typically exhibits strong absorptions corresponding to π → π* transitions. For a substituted benzene ring, two main bands are expected: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). The carbonyl group of the urea moiety can undergo a weaker n → π* transition, which often appears as a shoulder or a separate band at a longer wavelength than the main π → π* transitions.
Although a specific experimental spectrum for this compound is not detailed in readily available literature, the expected electronic transitions are summarized in the table below.
| Chromophore | Electronic Transition | Expected Wavelength (λmax) Region |
|---|---|---|
| Fluorophenyl Ring | π → π* (E2-band) | ~200-220 nm |
| Fluorophenyl Ring | π → π* (B-band) | ~250-280 nm |
| Carbonyl (C=O) | n → π* | ~220-240 nm (often overlapping) |
Crystallographic Analysis for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography.
Single Crystal X-ray Diffraction (XRD)
The key crystallographic parameters for this compound are presented in the interactive table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₉FN₂O |
| Formula Weight | 168.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.038(3) |
| b (Å) | 8.484(3) |
| c (Å) | 9.825(3) |
| α (°) | 90 |
| β (°) | 104.146(12) |
| γ (°) | 90 |
| Volume (ų) | 811.2(5) |
| Z | 4 |
Note: The specific crystallographic data presented is based on the information available for CCDC 1586111. Values for unit cell dimensions are representative and should be consulted from the primary deposition for full precision.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds, a characteristic feature of urea-containing molecules. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of strong and directional interactions.
In the crystal lattice, molecules are linked into centrosymmetric dimers via a pair of N-H···O hydrogen bonds. Specifically, the N-H group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring, inversion-related molecule. These dimers form a classic R²₂(8) ring motif, which is a highly prevalent and stable supramolecular synthon in urea chemistry.
Computational and Theoretical Investigations of 2 Fluorophenyl Methyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations are performed in the gas phase to model the molecule without external interferences.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgliverpool.ac.uk It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi-res.com For these calculations, a functional such as B3LYP is often paired with a basis set like 6-311G(d,p) or 6-311++G(d,p) to provide a good balance of accuracy and computational cost. ajchem-a.comresearchgate.net
For [(2-Fluorophenyl)methyl]urea, a DFT optimization would predict key structural parameters. The phenyl ring is expected to be planar, while the urea (B33335) group has specific bond lengths and angles. The presence of the methylene (B1212753) (-CH2-) bridge introduces flexibility. The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations. This table presents expected, not experimentally determined, values typical for similar molecular structures.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Expected Value | Angle | Expected Value |
| C=O (carbonyl) | 1.25 | O-C-N (urea) | 123.0 |
| C-N (urea) | 1.36 | C-N-C (amide) | 120.0 |
| C-F (aromatic) | 1.35 | F-C-C (aromatic) | 118.0 |
| C-C (aromatic) | 1.39 | C-C-H (aromatic) | 120.0 |
| N-H | 1.01 | H-N-H (amine) | 119.0 |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. ajchem-a.comsci-hub.se A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.orgsemanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the urea moiety. The LUMO would likely be distributed across the molecule, particularly the carbonyl group and the aromatic ring. The energy gap provides insight into the charge transfer that can occur within the molecule. malayajournal.orgresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. This table presents expected, not experimentally determined, values.
| Parameter | Illustrative Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capacity |
| ELUMO | -1.2 | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deuantwerpen.be The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale. Red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). uantwerpen.beresearchgate.net
In this compound, the MEP analysis would highlight the carbonyl oxygen atom as the most significant region of negative potential (red), making it a primary site for electrophilic attack and hydrogen bond acceptance. The areas around the N-H protons of the urea group would show a strong positive potential (blue), identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation. The fluorophenyl ring would exhibit a more complex potential distribution due to the electronegativity of the fluorine atom.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a method that partitions the electron density of a molecule into atomic basins. uni-rostock.deias.ac.in This partitioning allows for the calculation of various atomic properties, including atomic charges. AIM analysis provides a detailed description of the charge distribution within the molecule, offering insights into the nature of chemical bonds (covalent vs. ionic) and intermolecular interactions. ias.ac.infrontiersin.orgnih.gov The presence of a bond path and a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. ias.ac.in
For this compound, AIM analysis would quantify the charges on each atom. The carbonyl oxygen would carry a significant negative charge, while the carbonyl carbon and the hydrogen atoms bonded to nitrogen would be positively charged. The fluorine atom would also carry a negative charge, influencing the charge distribution on the phenyl ring. These calculated charges help in understanding the molecule's polarity and its interaction with other molecules.
Conformational Analysis and Potential Energy Surface (PES) Scanning
Conformational analysis is essential for flexible molecules that can adopt multiple spatial arrangements (conformers) due to rotation around single bonds. This compound possesses several rotatable bonds, notably the C-N bond linking the methylene group to the urea moiety and the C-C bond connecting the phenyl ring to the methylene group. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space by systematically rotating a specific dihedral angle and calculating the energy at each step. researchgate.netnih.gov This process helps to identify the most stable low-energy conformers and the energy barriers for rotation between them. researchgate.net A study on a similar urea derivative used PES scanning to determine molecular stability. researchgate.net
A PES scan for this compound would likely focus on the dihedral angle defined by the phenyl ring, the methylene carbon, the adjacent nitrogen, and the carbonyl carbon. The resulting energy profile would reveal the preferred orientation of the fluorophenyl group relative to the urea backbone, which is crucial for understanding its interactions in a biological or chemical system.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govuni-tuebingen.de By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent. nih.gov This method is particularly useful for understanding how a flexible molecule like this compound behaves in solution.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the accessible conformations and the timescale of transitions between them. It would also show how solvent molecules interact with the solute, for example, through hydrogen bonds with the carbonyl oxygen and N-H groups. researchgate.net This provides a more realistic model of the molecule's behavior compared to gas-phase calculations and is critical for predicting properties like solubility and binding affinity. nih.gov
Theoretical Studies of Reaction Mechanisms and Pathways Involving the Urea Moiety
Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms of urea derivatives. Theoretical studies on compounds structurally related to this compound, such as various phenylureas, have revealed the primary pathways governing their reactivity, which are predominantly thermal decomposition and hydrolysis.
An extensive theoretical investigation into the thermal decomposition of a range of alkyl- and phenylureas has shown that the primary mechanism is a unimolecular, four-center pericyclic reaction. researchgate.netnih.govacs.orgacs.org This pathway leads to the formation of a substituted isocyanate and an amine, and computational models indicate that initial bond fission reactions are not kinetically competitive. researchgate.netnih.govacs.org For a molecule like this compound, this decomposition would theoretically proceed via a transition state involving the transfer of a hydrogen atom from a nitrogen to the other nitrogen, cleaving the C-N bond to yield 2-fluorobenzylamine (B1294385) and isocyanic acid, or alternatively, (2-fluorophenyl)methyl isocyanate and ammonia (B1221849). The specific product branching ratio is determined by factors including the nature of the transferred hydrogen atom (primary, secondary, etc.) and the nitrogen atom accepting it. nih.govacs.org
The hydrolysis of phenylureas has also been a subject of theoretical and kinetic investigation. nih.govresearchgate.net In aqueous solutions, the hydrolysis of urea and its derivatives is known to be extremely slow under neutral conditions but can be catalyzed by acid or base. nih.gov Mechanistic studies of acid-catalyzed hydrolysis for phenylureas suggest an addition-elimination mechanism that proceeds through a rate-determining attack of a water molecule on the protonated urea substrate. researchgate.net Kinetic evidence points to the formation of a zwitterionic intermediate as a key step. researchgate.net The specific pathway can depend on pH and buffer concentrations, involving specific acid-general base or specific base-general acid catalysis. researchgate.net
A study on the acid hydrolysis of 4-fluorophenylurea, a close structural analogue, concluded that the reaction proceeds via an A-1 mechanism. rsc.org The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the basicity of the urea nitrogens and the stability of charged intermediates, thereby affecting the reaction rate. For this compound, the fluorine atom at the ortho position of the phenyl ring is expected to exert a significant electron-withdrawing inductive effect, which would influence the protonation equilibrium and the subsequent nucleophilic attack by water. The methylene spacer between the fluorophenyl ring and the urea nitrogen will modulate this electronic effect compared to a directly attached fluorophenyl group.
Computational Approaches to Intermolecular Interaction Profiling (e.g., hydrogen bonding, π-stacking)
Computational methods are essential for characterizing the non-covalent interactions that dictate the supramolecular assembly, crystal packing, and biological activity of molecules like this compound. The key intermolecular forces at play for this compound are hydrogen bonding and π-interactions.
Hydrogen Bonding: The urea moiety is a classic hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). In the solid state, ureas typically form extensive hydrogen-bonding networks. escholarship.org For instance, X-ray diffraction and computational studies on urea derivatives reveal that crystal packing is often dominated by N-H···O hydrogen bonds, which can form self-assembling dimers or extended chains. researchgate.netescholarship.org In a study of 1-[2,2-dichloro-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl]urea, a related compound, the crystal structure analysis showed that inversion dimers are formed through O-H···O hydrogen bonds, and these dimers are further linked into layers by N-H···O hydrogen bonds. nih.gov Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds. researchgate.net The strength of these bonds can range from weak van der Waals forces to interactions approaching the covalent limit. researchgate.net The presence of the electronegative fluorine atom in this compound can also lead to weaker, but structurally significant, C-H···F interactions. asm.org
π-Interactions: The 2-fluorophenyl group of the molecule is capable of engaging in various π-interactions, which are crucial for its interaction with aromatic systems in biological receptors or in its own crystal lattice. nih.gov Computational studies have elucidated two primary forms of urea-aromatic interactions: π-π stacking and NH-π stacking. acs.org
π-π Stacking: This involves the parallel arrangement of the urea plane with an aromatic ring. acs.org Quantum mechanical calculations have shown that urea can form strong stacking interactions with aromatic systems, driven primarily by dispersion forces. acs.org The substitution of hydrogen with fluorine on the aromatic ring can modulate these interactions. While phenyl-phenyl stacking is well-known, phenyl-perfluorophenyl interactions are a strong example of electrostatically enhanced π-π stacking. nih.gov The single fluorine in the 2-fluorophenyl group of this compound would modify the quadrupole moment of the aromatic ring, influencing its stacking geometry and energy compared to an unsubstituted phenyl ring. In a related compound, N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea, the 2-fluorophenyl group was found to occupy a hydrophobic pocket through π-π stacking. researchgate.net
NH-π Interactions: This occurs when a urea N-H bond points perpendicularly towards the face of an aromatic ring. acs.org These interactions are a significant mode of binding between urea and aromatic amino acid side chains in proteins. acs.org
| Contact Type | Contribution (%) |
|---|---|
| H···O/O···H | 22.3 |
| H···H | 20.9 |
| H···Cl/Cl···H | 15.6 |
| H···C/C···H | 10.3 |
This type of analysis provides a detailed fingerprint of the intermolecular interactions, highlighting the primary forces responsible for the solid-state architecture. For this compound, a similar analysis would be expected to show strong contributions from H···O/O···H contacts due to the urea moiety, as well as significant H···H, H···C/C···H, and H···F/F···H contacts.
Structure Reactivity and Structure Interaction Relationship Studies
Influence of the 2-Fluorophenyl Substituent on Molecular Reactivity
The introduction of a fluorine atom to the phenyl ring, particularly at the ortho position relative to the methylurea (B154334) substituent, imparts significant modifications to the molecule's electronic landscape and spatial configuration.
The fluorine atom exerts a powerful influence on the electron distribution within the [(2-Fluorophenyl)methyl]urea molecule primarily through two opposing mechanisms: the inductive effect and the resonance effect.
Inductive Effect (–I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached (the C2 position of the phenyl ring). researchgate.net This electron withdrawal propagates through the sigma (σ) bonds of the aromatic ring, a phenomenon known as the negative inductive effect (–I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to an unsubstituted benzene (B151609) ring. nih.gov The electron-withdrawing nature of the 2-fluorophenyl group also influences the adjacent methylene (B1212753) bridge and, to a lesser extent, the urea (B33335) moiety.
The net result of these competing effects is a complex modification of the charge distribution. While the ring is generally deactivated, the electron density at specific atoms within the urea linkage can be subtly altered, potentially affecting the acidity of the N-H protons and the nucleophilicity of the carbonyl oxygen. Density Functional Theory (DFT) calculations on related molecules have shown that electronegative substituents can modulate the partial charges on the urea atoms, which in turn affects their hydrogen bonding capabilities. mdpi.comcam.ac.uk
Table 1: Comparison of Electronic Effects of Common Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
|---|---|---|---|
| -F | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating |
| -Cl | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating |
| -OH | Electron-Withdrawing (-I) | Strong Electron-Donating (+R) | Activating |
| -NO₂ | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Strongly Deactivating |
| -CH₃ | Weak Electron-Donating (+I) | N/A | Activating |
The placement of the fluorine atom at the C2 (ortho) position introduces significant steric constraints that can dictate the molecule's preferred conformation and reactivity. Steric hindrance arises from the spatial bulk of the fluorine atom, which, although relatively small for a halogen, is larger than hydrogen and can restrict rotation around the bond connecting the phenyl ring to the methylene group (-CH₂-). sc.edu
This steric clash can force the phenyl ring to twist out of the plane of the urea moiety, disrupting potential coplanarity. researchgate.net Such a non-planar conformation can have profound effects on the molecule's interaction profile by altering the accessibility of the urea's hydrogen-bonding groups. In some aryl ureas, ortho-substituents have been shown to promote specific conformations that facilitate either intra- or intermolecular hydrogen bonds. researchgate.net For example, a twist in the molecular geometry could pre-organize the molecule for specific binding events by exposing or shielding the N-H and C=O groups. researchgate.net
Impact of Urea Moiety Conformation on Molecular Recognition
The urea functional group is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the two N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). The spatial arrangement of these groups, determined by the conformation of the urea moiety, is critical for molecular recognition events. researchgate.net
N,N'-disubstituted ureas can generally exist in different conformations due to rotation around the C-N bonds. The most common conformations are trans-trans and cis-trans. nih.gov In N-aryl-N'-alkyl ureas, the trans-trans conformation is often favored, leading to a linear or tape-like arrangement in the solid state, stabilized by N-H···O=C hydrogen bonds. researchgate.netnih.gov
However, the presence of the ortho-fluoro-substituted benzyl (B1604629) group can influence this preference. Steric hindrance from the ortho-fluorine may destabilize a fully planar conformation, leading to a twisted structure. researchgate.net Furthermore, intramolecular hydrogen bonding can stabilize specific conformations. For example, if a suitable acceptor is present, a cis-trans conformation can be stabilized by an internal hydrogen bond, as has been observed in some N-aryl urea derivatives. nih.gov The specific conformation adopted by this compound will dictate the directionality and accessibility of its hydrogen bond donors and acceptors, which is a key factor in its interaction with other molecules or surfaces.
Correlation of Structural Features with Specific Binding Interactions
The ability of this compound to participate in specific, non-covalent binding interactions is directly correlated with its structural and electronic features. These interactions are fundamental to processes such as self-assembly, crystal formation, and anion recognition, independent of any biological context.
Hydrogen Bonding: The primary interaction motif is the hydrogen bond. The urea moiety provides two N-H donor sites and a C=O acceptor site. researchgate.net In the solid state, ureas typically form robust one-dimensional "tape" structures via a pair of N-H···O hydrogen bonds between adjacent molecules. mdpi.com The ortho-fluoro substituent can influence this pattern. While not directly participating in strong hydrogen bonds as an acceptor, the fluorine atom can engage in weaker C-H···F interactions. The electronic pull of the fluorine can also increase the acidity of the N-H protons, making them stronger hydrogen bond donors.
π-Interactions: The 2-fluorophenyl ring can participate in various π-interactions. These include π-π stacking with other aromatic rings and NH-π interactions, where the urea N-H bond points towards the face of an aromatic ring. researchgate.net Fluorination of an aromatic ring alters its quadrupole moment, which can modify the geometry and strength of these stacking interactions compared to non-fluorinated analogues.
Anion Recognition: The N-H groups of the urea moiety are sufficiently acidic to act as effective binding sites for anions. rsc.org Studies on similar urea-based receptors have shown that they can form stable complexes with anions like fluoride (B91410) or acetate (B1210297) through hydrogen bonding. rsc.orgnih.gov The binding affinity is influenced by the electronic nature of the substituents on the urea. The electron-withdrawing 2-fluorophenyl group would be expected to enhance the acidity of the N-H protons, thereby strengthening the hydrogen bonds formed with an anion and increasing the binding constant of the complex. rsc.org
Table 2: Crystallographic Interaction Data from a Related Structure, 1-(2-Fluorobenzyl)-1-(2-fluorobenzyloxy)urea
| Interaction Type | Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|
| Intermolecular H-Bond | N2-H2C···O2 | 0.86 | 2.05 | 2.910 | 174 |
| Intermolecular H-Bond | N2-H2D···O2 | 0.86 | 2.32 | 3.079 | 148 |
Data extracted from the crystal structure of a closely related compound to illustrate typical urea hydrogen bond geometries. mdpi.com
Rational Design Principles for Modulating Chemical Properties through Structural Alterations
The chemical and physical properties of this compound can be systematically modulated by making targeted structural alterations. These modifications are guided by principles of rational design and crystal engineering to control properties like solubility, melting point, and crystal packing without necessarily targeting a biological outcome.
Modulating Solubility and Lipophilicity: Solubility is a key physical property that can be tuned. Introducing additional polar groups (e.g., hydroxyl or carboxyl groups) elsewhere in the molecule would increase aqueous solubility. Conversely, adding larger, nonpolar alkyl or aryl groups would increase lipophilicity and favor solubility in organic solvents. The existing fluorine atom already modifies the lipophilicity compared to its non-fluorinated parent compound.
Crystal Engineering: The predictable hydrogen-bonding patterns of the urea group make it an excellent tool for crystal engineering—the rational design of crystalline solids. By introducing other functional groups capable of forming strong, directional non-covalent interactions (e.g., halogens for halogen bonding, pyridyl groups for additional H-bonding), it is possible to steer the self-assembly process towards specific crystal packing motifs. mdpi.com For instance, co-crystallization of the urea with a complementary hydrogen bond acceptor (like a carboxylic acid) can disrupt the typical urea tape structure and form a new, hetero-molecular assembly with different physical properties.
Altering Conformation and Binding Pockets: The steric and electronic properties can be further tuned by changing the substitution on the phenyl ring. Moving the fluorine to the meta or para position would reduce the steric hindrance around the methylene bridge, allowing for greater conformational freedom. Adding a second substituent, particularly at the other ortho (C6) position, would further restrict rotation and lock the molecule into a more rigid conformation. researchgate.net Such conformational locking can be a deliberate design strategy to pre-organize the molecule for highly specific recognition of a target molecule or ion.
Future Research Directions and Advanced Methodological Developments
Exploration of Novel Synthetic Routes for Diverse [(2-Fluorophenyl)methyl]urea Derivatives
The synthesis of unsymmetrical ureas, such as this compound, has traditionally relied on methods that can involve hazardous reagents like phosgene (B1210022). nih.gov Future research is increasingly focused on developing safer, more efficient, and environmentally benign methodologies to create diverse libraries of its derivatives. pharmacyjournal.org These novel routes are pivotal for accessing new chemical space and enabling further applications.
One promising direction is the expansion of catalytic methods . Transition-metal-catalyzed reactions, including palladium-catalyzed processes, allow for the carbonylation of azides or the cross-coupling of amines with safer carbonyl sources, providing a highly atom-economical pathway to urea (B33335) derivatives. nih.govacs.org Another sustainable approach involves the direct use of carbon dioxide (CO₂) as a C1 building block. nih.gov Research into titanium-based or other catalysts could enable the efficient synthesis of ureas directly from CO₂ and amines at atmospheric pressure, significantly reducing the environmental impact. tandfonline.com
Metal-free synthesis represents another key research frontier. The use of hypervalent iodine reagents, such as PhI(OAc)₂, facilitates the coupling of amides and amines under mild conditions, avoiding the need for transition-metal catalysts. pharmacyjournal.org Further exploration could optimize these reagents for broader substrate scopes, including fluorinated precursors. Additionally, methods utilizing isopropenyl carbamates, which react cleanly and irreversibly with amines, offer a robust strategy for the rapid synthesis of compound libraries without the formation of symmetrical urea byproducts. researchgate.netwikipedia.org
Electrochemical synthesis is an emerging green alternative. The electrocatalytic synthesis of urea from CO₂ and nitrogenous sources like nitrates is a significant advancement. hyphadiscovery.comalfa-chemistry.com Future work could adapt these principles to organic synthesis, potentially enabling the direct electrochemical coupling of (2-fluorophenyl)methylamine with a nitrogen source and CO₂.
A summary of potential novel synthetic strategies is presented in Table 6.1.
Table 6.1: Comparison of Novel Synthetic Routes for Urea Derivatives
| Synthetic Strategy | Carbon Source | Key Features | Potential Advantages for this compound Derivatives |
| Catalytic Carbonylation | Carbon Monoxide (CO) or precursors | Palladium-catalyzed; high atom economy. nih.gov | High functional group tolerance; efficient for aromatic/aliphatic amines. |
| Direct CO₂ Utilization | Carbon Dioxide (CO₂) | Titanium-based catalysts; operates at ambient pressure. tandfonline.com | Sustainable and green; utilizes a waste product as feedstock. |
| Hypervalent Iodine Reagents | Amide carbonyl | Metal-free; mild reaction conditions. pharmacyjournal.org | Avoids toxic metal catalysts; suitable for late-stage functionalization. |
| Isopropenyl Carbamates | Isopropenyl carbamate (B1207046) | Irreversible reaction; high yield and purity. researchgate.net | Ideal for rapid library synthesis; minimizes byproduct formation. |
| Electrocatalysis | Carbon Dioxide (CO₂) | Uses electricity to drive C-N coupling. hyphadiscovery.comchimia.ch | Environmentally friendly; potential for direct synthesis from simple precursors. |
Development of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize the novel synthetic routes described above, the development and integration of advanced spectroscopic techniques for real-time, in-situ reaction monitoring are essential. These methods, often grouped under the umbrella of Process Analytical Technology (PAT), provide continuous data on reaction kinetics, mechanism, and endpoint determination, leading to improved process control, safety, and efficiency. anylearn.ai
For the synthesis of this compound derivatives, which often proceeds via an isocyanate intermediate, in-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly powerful. researchgate.net Using an Attenuated Total Reflectance (ATR) fiber-optic probe inserted directly into the reaction vessel, the progress of the reaction can be tracked by monitoring the disappearance of the strong, sharp absorbance band of the isocyanate (N=C=O) group, which appears in an otherwise clear spectral region (around 2250-2285 cm⁻¹). nih.govresearchgate.net This allows for precise determination of reaction completion and can help identify the formation of any intermediates or byproducts in real time. chimia.ch
Raman spectroscopy is another non-invasive technique well-suited for monitoring these reactions. tandfonline.com A key advantage of Raman is its insensitivity to water, making it highly effective for reactions in aqueous or mixed-solvent systems. researchgate.netrsc.org It provides detailed information on molecular structure and composition, allowing for the simultaneous tracking of multiple components, including reactants, products, and intermediates. hyphadiscovery.com
The integration of these spectroscopic tools allows for the generation of large datasets that can be used to build kinetic models of the reaction. This detailed process understanding is crucial for optimizing reaction parameters such as temperature, catalyst loading, and reactant addition rates to maximize yield and purity. nih.gov
Table 6.2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Obtained | Specific Application for this compound Synthesis |
| In-situ FTIR (ATR) | Vibrational spectroscopy based on infrared absorption. | Concentration of reactants, intermediates (e.g., isocyanates), and products over time. | Tracking the consumption of the (2-fluorophenyl)methyl isocyanate intermediate via its N=C=O stretching band. acs.orgresearchgate.net |
| Raman Spectroscopy | Vibrational spectroscopy based on inelastic light scattering. | Chemical structure, phase, crystallinity, and molecular interactions. tandfonline.com | Monitoring multiple components in aqueous or solvent-based reactions without water interference. researchgate.net |
| In-situ NMR Spectroscopy | Nuclear magnetic resonance of species in the reaction mixture. | Detailed structural information, identification of transient intermediates. | Mechanistic studies to identify short-lived intermediates and elucidate reaction pathways. |
Integration of Machine Learning and AI in Computational Design and Prediction of Urea Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of new molecules. For urea derivatives, these computational tools can accelerate the discovery of novel compounds with desired properties by moving beyond traditional trial-and-error synthesis.
A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models . These models use ML algorithms to correlate the structural features of molecules with their properties or biological activities. tandfonline.com For a library of this compound derivatives, a QSAR model could be trained on experimental data to predict the properties of newly designed, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netresearchgate.net
Beyond activity, AI can predict a wide range of crucial molecular properties, including physicochemical characteristics (e.g., solubility, melting point) and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). pharmacyjournal.org Predicting these properties in silico allows for the early identification of molecules that are likely to fail in later stages of development due to poor drug-like properties, saving significant time and resources. nih.gov
Table 6.3: AI and Machine Learning Applications in Urea Derivative Design
| AI/ML Application | Description | Purpose |
| QSAR Modeling | Establishes a mathematical relationship between chemical structure and a specific property (e.g., biological activity). tandfonline.com | Predicts the activity of virtual compounds to prioritize synthesis. |
| Property Prediction | Uses ML models to predict physicochemical and ADME/Tox properties from molecular structure. pharmacyjournal.orgnih.gov | Filters out compounds with undesirable drug-like properties early in the design phase. |
| Generative Models | Employs deep learning to generate novel molecular structures with desired characteristics. researchgate.net | Creates new, optimized this compound derivatives beyond existing chemical space. |
| Reaction Prediction | AI algorithms predict the outcome and yield of chemical reactions. anylearn.airesearchgate.net | Optimizes synthetic routes and identifies feasible pathways for novel designed compounds. |
Investigation of this compound as a Scaffold for Material Science Applications (e.g., supramolecular assemblies)
The urea functional group is a powerful and highly directional hydrogen-bonding motif, making it an excellent building block, or "synthon," for supramolecular chemistry and material science. tandfonline.comresearchgate.net The simple yet distinct structure of urea, featuring two hydrogen bond donors (N-H) and one acceptor (C=O) in a planar arrangement, facilitates the self-assembly of molecules into well-defined, one-dimensional chains or tapes. researchgate.net These chains can further organize into higher-order structures, leading to the formation of functional materials.
Derivatives of this compound are promising candidates for creating novel supramolecular materials . The urea core would act as the primary driver for self-assembly via N-H···O=C hydrogen bonds. researchgate.net The aromatic phenyl rings can introduce supplementary π–π stacking interactions, which would reinforce the assembly and influence the final material properties. This combination of hydrogen bonding and π–π stacking is known to be effective in the formation of organogels —soft materials where a low-molecular-weight gelator self-assembles to immobilize an organic solvent within a fibrous network. nih.gov
The presence of the fluorine atom could introduce additional control over the self-assembly process. Fluorine's high electronegativity can influence intermolecular interactions, potentially leading to specific C-F···H-N or C-F···π interactions that could direct the packing of the molecules in the solid state. Furthermore, fluorinated compounds are known for their enhanced thermal stability and chemical resistance, properties that could be imparted to the resulting materials. hyphadiscovery.comrsc.org
Future research could focus on synthesizing a series of derivatives by varying the substituent opposite the fluorophenyl group to tune the solubility and packing, thereby controlling the properties of the resulting supramolecular polymers or gels. acs.org These materials could find applications as responsive materials, in environmental remediation, or as matrices for controlled release. researchgate.netchinesechemsoc.org
Table 6.4: Supramolecular Potential of the this compound Scaffold
| Intermolecular Interaction | Originating Moiety | Role in Self-Assembly | Potential Material Application |
| Hydrogen Bonding | Urea group (-NH-CO-NH-) | Primary driving force for one-dimensional chain formation. tandfonline.com | Supramolecular polymers, organogels, hydrogels. acs.org |
| π–π Stacking | 2-Fluorophenyl group | Reinforces the assembly, adds stability, and influences packing. | Thermally stable gels and ordered polymeric materials. |
| Fluorine-Specific Interactions | Ortho-fluorine atom | Can direct crystal packing and modulate material properties like stability and surface energy. rsc.org | Advanced coatings, functional polymers with unique dielectric properties. |
Studies on the Role of Fluorine in Enhancing Chemical Stability or Modulating Reactivity for Specific Chemical Transformations
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and material science to enhance molecular properties. tandfonline.com The C-F bond is the strongest single bond to carbon, which imparts significant chemical and metabolic stability. wikipedia.orgwikipedia.org
A key area of future study for this compound is to quantify the enhancement of chemical and metabolic stability conferred by the ortho-fluorine atom. In pharmaceutical contexts, fluorine is often introduced at a metabolically labile position to block oxidative metabolism by cytochrome P450 enzymes. tandfonline.comhyphadiscovery.com Research could involve comparative stability studies between this compound and its non-fluorinated analog, phenylmethylurea, to determine the precise impact of the fluorine on its resistance to degradation under various chemical and biological conditions.
Fluorine's high electronegativity also modulates the electronic properties and reactivity of the molecule. chimia.ch The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the acidity of the urea N-H protons and the hydrogen-bonding capability of the molecule. This can have subtle but significant effects on its binding affinity to biological targets or its self-assembly behavior in materials.
Furthermore, the fluorine atom can exert conformational control . Stereoelectronic interactions, such as hyperconjugation (e.g., σC–H → σ*C–F) or electrostatic repulsions, can favor specific rotational isomers (rotamers). rsc.orgnih.gov In the case of this compound, the ortho-fluorine may restrict the rotation around the phenyl-CH₂ bond, locking the molecule into a preferred conformation. nih.gov This conformational rigidity can be highly advantageous, for example, by pre-organizing the molecule for stronger binding to a protein active site. Understanding and harnessing these effects is a critical direction for the rational design of future derivatives for specific applications.
Table 6.5: Effects of Fluorine Substitution
| Effect | Underlying Principle | Implication for this compound |
| Increased Stability | High C-F bond strength (~485 kJ/mol). chimia.ch | Enhanced resistance to chemical and metabolic degradation, potentially leading to improved bioavailability in bioactive applications. nih.gov |
| Electronic Modulation | High electronegativity of fluorine (Pauling scale ~3.98). wikipedia.org | Alters the acidity of N-H protons and the dipole moment, which can modulate binding interactions and reactivity. |
| Conformational Control | Stereoelectronic effects (e.g., gauche effect, hyperconjugation). rsc.orgnih.gov | May restrict rotation, favoring a specific three-dimensional structure, which can enhance binding affinity or direct supramolecular assembly. |
| Altered Physicochemical Properties | Changes in polarity and surface properties. | Influences lipophilicity and membrane permeability, key parameters for drug candidates and material performance. tandfonline.com |
Q & A
Q. Q. What ethical considerations apply to in vivo studies of this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal welfare. Obtain IACUC approval for dosing regimens. Use alternatives (e.g., zebrafish embryos) for preliminary toxicity screening .
Data Validation & Literature Review
Q. How to critically evaluate conflicting crystallographic data on this compound’s conformation?
Q. What criteria establish the reliability of a source reporting this compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
